

Technical Support Center: Formulating & Troubleshooting 6-Amino-4-methylnicotinamide

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Compound of Interest

Compound Name: 6-Amino-4-methyl-nicotinamide

CAS No.: 65169-39-3

Cat. No.: B3356131

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Welcome to the Technical Support Center. 6-Amino-4-methylnicotinamide is a potent nicotinamide derivative utilized primarily as an antimetabolite in metabolic oncology and cellular research. While highly effective at targeting cellular energy pathways, its structural properties present significant formulation challenges.

This guide provides researchers and drug development professionals with causality-driven, self-validating protocols to overcome aqueous insolubility for both in vitro and in vivo applications.

Physicochemical Profiling & Causality of Insolubility

The poor aqueous solubility of 6-Amino-4-methylnicotinamide is driven by its highly stable crystal lattice. The planar pyridine ring allows for tight pi-pi stacking, while the 6-amino and 3-carboxamide groups engage in extensive intermolecular hydrogen bonding. Furthermore, the addition of the 4-methyl group increases the lipophilicity (LogP) compared to its parent compound, 6-aminonicotinamide, rendering it practically insoluble in water[1].

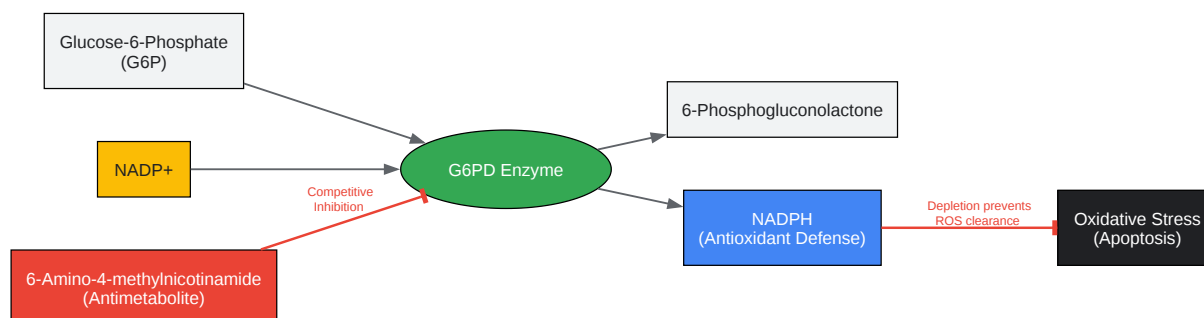
Quantitative Data Summary

Property	Value / Estimate	Formulation Implication
Molecular Weight	151.17 g/mol	Small molecule; readily penetrates cell membranes if dissolved.
Aqueous Solubility (pH 7.4)	< 1 mg/mL	Requires specialized solubilization strategies for biological assays[1].
DMSO Solubility	> 50 mg/mL	Excellent candidate for solvent-shift master stocks.
pKa (Pyridine Nitrogen)	~4.5 (Basic)	Can be protonated in acidic media to form a soluble cationic salt[2].
pKa (Amide Group)	~13.0 (Weakly Acidic)	Unlikely to ionize under physiological or standard assay conditions.

Mechanism of Action & Assay Implications

Understanding why you are using this compound dictates how you should formulate it. 6-Amino-4-methylnicotinamide acts as a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme in the Pentose Phosphate Pathway (PPP)[3]. By blocking G6PD, it prevents the conversion of NADP⁺ to NADPH. Because NADPH is critical for neutralizing reactive oxygen species (ROS), its depletion leads to severe oxidative stress and apoptosis in highly metabolic cells[4].

Formulation Constraint: Because the compound targets metabolic and oxidative stress pathways, your formulation vehicle (e.g., high concentrations of DMSO or extreme pH levels) must not independently induce cellular stress, as this will confound your assay results[5].



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Fig 1. 6-Amino-4-methylnicotinamide competitively inhibits G6PD, depleting NADPH and inducing oxidative stress.

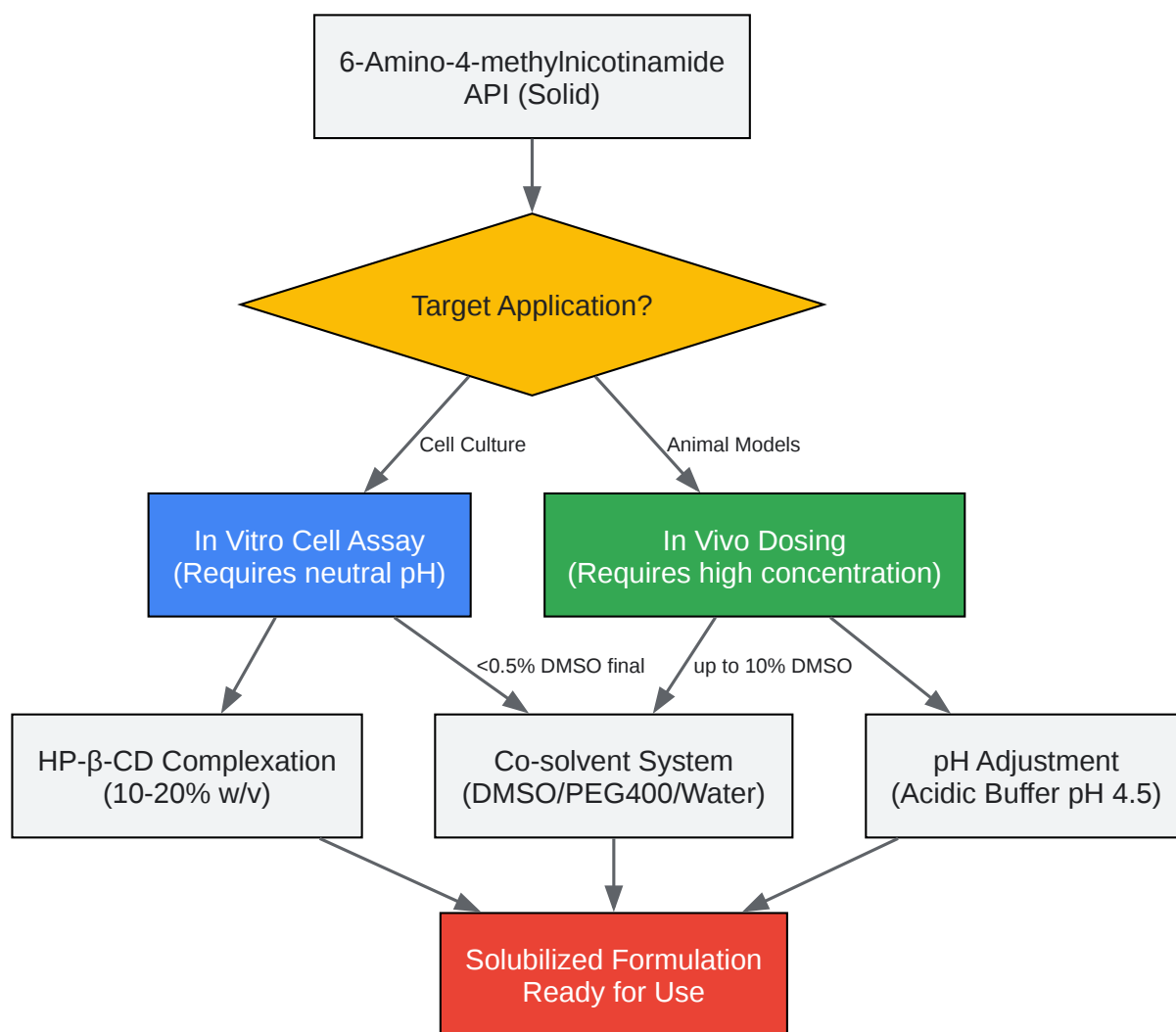
Frequently Asked Questions (FAQs)

Q1: My compound crashes out of the assay buffer immediately upon dilution from a DMSO stock. How do I prevent this? Causality: This is a classic "solvent shift" precipitation. While the compound is highly soluble in 100% DMSO, introducing it to an aqueous buffer at neutral pH causes a sudden change in the dielectric constant. Because the basic pyridine nitrogen remains unprotonated at pH 7.4, the lipophilic 4-methylpyridine moiety rapidly aggregates, forming a thermodynamically unstable supersaturated solution that crashes out[2]. Solution: Implement a controlled co-solvent step-down approach (See Protocol A).

Q2: Can I use pH adjustment to achieve a high-concentration aqueous stock for in vivo dosing? Causality: Yes. The pyridine ring contains a basic nitrogen with a pKa of approximately 4.5. By lowering the pH of the vehicle below this pKa, you protonate the nitrogen. This disrupts the crystal lattice and converts the neutral free base into a highly water-soluble cationic salt[2]. Solution: Acidic titration followed by careful buffering to a physiologically tolerable pH (See Protocol B).

Q3: I need a completely aqueous, neutral pH vehicle for a sensitive cell culture assay. What is the best approach? Causality: Both high DMSO concentrations (>0.5%) and acidic pH can induce cytotoxicity, confounding your G6PD inhibition data[5]. Cyclodextrins, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD), possess a hydrophobic inner cavity that encapsulates the lipophilic 4-methylpyridine ring. Meanwhile, their hydrophilic exterior maintains excellent aqueous solubility without altering the bulk pH. Solution: Inclusion complexation (See Protocol C).

Formulation Decision Workflow



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Fig 2. Decision tree for selecting the optimal 6-Amino-4-methylnicotinamide solubilization strategy.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Co-Solvent Addition (For In Vitro Assays)

Use this method when a low final concentration of API is acceptable and trace DMSO is tolerated by your cell line.

- Master Stock: Weigh 1.51 mg of API and dissolve in 100 μ L of 100% cell-culture grade DMSO to yield a 100 mM master stock.
 - Validation Checkpoint: Hold the tube to a light source. The solution must be 100% transparent. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
- Buffer Prep: Prepare the target aqueous buffer (e.g., PBS pH 7.4) and warm it to 37°C to increase thermodynamic solubility during the solvent shift.
- Dilution: While vortexing the aqueous buffer vigorously, add the DMSO stock dropwise (1 μ L per drop). Do not exceed a final DMSO concentration of 0.5% v/v.
 - Validation Checkpoint: Observe the final solution under a light microscope at 10x magnification. If needle-like crystals or micro-precipitates are visible, localized supersaturation occurred. Discard and repeat Step 3 with a slower addition rate, or pre-dilute the DMSO stock 1:1 with PEG400 before adding to the water.

Protocol B: Acidic Salt Formulation (For In Vivo Dosing)

Use this method to achieve high concentrations for oral gavage or IP injection where a slightly acidic vehicle is tolerated.

- Suspension: Suspend 20 mg of API in 8 mL of 0.9% normal saline. The solution will be highly opaque.
- Acidification: Under continuous magnetic stirring, add 0.1 M HCl dropwise. Monitor the pH continuously with a calibrated probe.
 - Validation Checkpoint: Stop adding HCl when the pH reaches 3.0–3.5. The opaque suspension must transition to a completely clear liquid, confirming the formation of the

soluble hydrochloride salt.

- Back-Titration: Slowly back-titrate the solution using 0.1 M Sodium Citrate buffer until the pH reaches 4.5–5.0.
 - Validation Checkpoint: Monitor visually for opalescence (cloudiness). If opalescence occurs, the free base is precipitating. Immediately add 1-2 drops of 0.1 M HCl to re-clarify, accept a slightly lower final pH, and adjust the final volume to 10 mL with saline.

Protocol C: HP- β -CD Complexation (Neutral Aqueous Vehicle)

Use this method when extreme pH or organic solvents will interfere with your biological readouts.

- Vehicle Prep: Dissolve 2.0 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 10 mL of sterile water to create a 20% w/v vehicle.
 - Validation Checkpoint: The vehicle must be completely clear and slightly viscous.
- API Addition: Add 10 mg of 6-Amino-4-methylnicotinamide powder directly to the 10 mL HP- β -CD solution.
- Equilibration: Place on a magnetic stirrer at 500 RPM for 24 hours at room temperature. Complexation is a slow thermodynamic equilibrium process.
 - Validation Checkpoint: The initial cloudy suspension should gradually clarify as the inclusion complex forms.
- Filtration & Verification: Filter the solution through a 0.22 μ m hydrophilic PTFE syringe filter to remove any uncomplexed API.
 - Validation Checkpoint: Measure the absorbance of the filtrate via a UV-Vis spectrophotometer (approx. 340 nm). Compare against a DMSO-dissolved standard curve to validate the final concentration. If the concentration is < 1 mg/mL, increase the HP- β -CD concentration to 30% w/v in future batches.

References

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